5-(4-Bromobenzyl)furan-2-carboxylicacid
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Overview
Description
5-(4-Bromobenzyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-bromobenzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and 4-bromobenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Procedure: The furan-2-carboxylic acid is first activated by converting it into its corresponding acid chloride using thionyl chloride (SOCl2). The resulting acid chloride is then reacted with 4-bromobenzyl bromide in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production methods for 5-(4-Bromobenzyl)furan-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromobenzyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring and the carboxylic acid group can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(4-Bromobenzyl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of furan derivatives with biological targets.
Chemical Synthesis: The compound is utilized in the synthesis of more complex molecules through various organic reactions.
Mechanism of Action
The mechanism of action of 5-(4-Bromobenzyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include bacterial enzymes, inflammatory mediators, and signaling proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorobenzyl)furan-2-carboxylic acid
- 5-(4-Methylbenzyl)furan-2-carboxylic acid
- 5-(4-Nitrobenzyl)furan-2-carboxylic acid
Comparison
Compared to similar compounds, 5-(4-Bromobenzyl)furan-2-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization through substitution reactions.
Properties
Molecular Formula |
C12H9BrO3 |
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Molecular Weight |
281.10 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrO3/c13-9-3-1-8(2-4-9)7-10-5-6-11(16-10)12(14)15/h1-6H,7H2,(H,14,15) |
InChI Key |
ZHLZQCVYMAITNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(O2)C(=O)O)Br |
Origin of Product |
United States |
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